Desmodianone B
Description
These compounds belong to the same biochemical family, characterized by prenylated or substituted flavonoid skeletons, and exhibit significant tyrosinase inhibitory activity.
Given the structural and functional similarities within the desmodianone series, this article will focus on Desmodianone H (as a proxy for Desmodianone B) and compare it with Uncinanone B and other related tyrosinase inhibitors.
Properties
Molecular Formula |
C22H24O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-11(2)5-7-15-21(27-4)12(3)19(25)18-20(26)16(10-28-22(15)18)14-8-6-13(23)9-17(14)24/h5-6,8-9,16,23-25H,7,10H2,1-4H3 |
InChI Key |
ZKTFPTDWMWZLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)CC=C(C)C)OCC(C2=O)C3=C(C=C(C=C3)O)O)O |
Synonyms |
5,2',4'-trihydroxy-7-methoxy-6-methyl-8-(3-methylbut-2-enyl)isoflavanone desmodianone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Desmodianone H
- Structure: A prenylated flavonoid with a hydroxyl group at the C-7 position and a geranyl side chain at C-6.
- Source : Isolated from Lespedeza maximowiczii leaves .
- Bioactivity : Exhibits potent tyrosinase inhibition (IC₅₀: 3.2 µM), likely due to copper chelation at the enzyme’s active site .
Uncinanone B
- Structure: A biflavonoid with a unique C–O–C linkage between two flavonoid units.
- Source: Co-isolated with Desmodianone H from L. maximowiczii .
- Bioactivity: Demonstrates tyrosinase inhibition (IC₅₀: 5.8 µM), though slightly weaker than Desmodianone H, possibly due to steric hindrance from its dimeric structure .
Dalbergioidin (from Lespedeza cyrtobotrya)
- Structure: A simpler flavonoid with hydroxyl groups at C-5 and C-5.
- Bioactivity: Inhibits melanin biosynthesis (IC₅₀: 8.4 µM) but lacks prenylation, reducing its membrane permeability compared to Desmodianone H .
Functional Comparison: Tyrosinase Inhibition
The table below summarizes key biochemical properties:
| Compound | IC₅₀ (µM) | Mechanism of Action | Structural Features Impacting Activity |
|---|---|---|---|
| Desmodianone H | 3.2 | Copper chelation | Prenyl chain enhances lipophilicity |
| Uncinanone B | 5.8 | Competitive inhibition | Dimeric structure limits enzyme access |
| Dalbergioidin | 8.4 | Non-competitive inhibition | Lack of prenylation reduces efficacy |
| Synthetic Paeonol | 12.3 | Mixed inhibition | Sulfhydryl group enhances binding |
Key Findings :
- Desmodianone H’s prenylation confers superior activity compared to non-prenylated analogs like Dalbergioidin .
- Uncinanone B’s dimeric structure may reduce bioavailability, explaining its lower potency .
Pharmacokinetic and Toxicity Profiles
- Solubility: Desmodianone H has moderate solubility (Log S ≈ -2.5), comparable to synthetic tyrosinase inhibitors like kojic acid (Log S: -2.1) .
- Toxicity: Both Desmodianone H and Uncinanone B show low cytotoxicity in cell-based assays (LD₅₀ > 100 µM), making them safer than hydroquinone (LD₅₀: 25 µM) .
Q & A
Q. What methodological approaches are recommended for characterizing the structural identity and purity of Desmodianone B?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (e.g., HPLC with UV/Vis or MS detection). For novel compounds, full spectral data must be provided, including comparisons with literature values for known analogs (e.g., Desmodianone A). Purity should be validated using elemental analysis or high-resolution mass spectrometry (HRMS). Experimental protocols must be detailed to ensure reproducibility, including solvent systems, instrument parameters, and calibration standards .
Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?
Synthesis protocols should include step-by-step procedures, reaction conditions (temperature, catalysts, solvent ratios), and purification methods. For example, if this compound is derived from a natural precursor, extraction parameters (solvent polarity, pH) must be optimized and documented. Include yield calculations, side-product analysis, and stability tests under varying storage conditions. Adhere to journal guidelines by limiting detailed synthesis data to five compounds in the main text, with additional protocols in supplementary materials .
Q. What are the best practices for validating the biological activity of this compound in preliminary assays?
Use dose-response experiments with positive and negative controls to establish baseline activity. For cell-based assays, include viability assays (e.g., MTT) to rule out cytotoxicity confounding results. Replicate experiments at least three times, and report statistical significance (e.g., p-values, confidence intervals). Data should be presented with raw values and normalized metrics, ensuring transparency in data processing steps .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological effects of this compound across studies?
Contradictions may arise from variations in experimental models (e.g., cell lines vs. in vivo), assay conditions, or compound purity. Conduct a meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply the FINER criteria to refine hypotheses. Triangulate results with structural analogs (e.g., Balsaminone B) to isolate structure-activity relationships .
Q. What experimental designs are optimal for investigating the mechanism of action of this compound at the molecular level?
Employ a combination of in silico docking studies (to predict target binding) and in vitro validation (e.g., surface plasmon resonance for binding affinity). Use CRISPR/Cas9 gene-edited cell lines to confirm target specificity. For signaling pathways, incorporate time-course experiments and Western blotting to track protein expression changes. Ensure raw data (e.g., gel images, kinetic curves) are archived in repositories like Figshare or Zenodo for independent verification .
Q. How can researchers optimize analytical methods to assess this compound’s stability under physiological conditions?
Develop stability-indicating assays (e.g., forced degradation studies under acidic, basic, oxidative, and thermal stress). Use LC-MS/MS to monitor degradation products and quantify half-life. Include buffer systems mimicking physiological pH and temperature. Data should report degradation kinetics (e.g., Arrhenius plots) and identify major metabolites via high-resolution mass spectrometry .
Q. What strategies are effective for resolving discrepancies in pharmacokinetic data for this compound across species?
Perform allometric scaling to extrapolate data from animal models to humans. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and excretion. Validate models with in vitro hepatocyte assays and cross-species cytochrome P450 inhibition studies. Publish negative results to reduce publication bias .
Data Management and Reproducibility
Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., PubChem), and include machine-readable metadata (e.g., solvent peaks in NMR, instrument calibration logs). For bioactivity data, use standardized formats like ISA-TAB. Reference datasets in the manuscript with persistent identifiers (DOIs) .
Q. What are the ethical considerations for using human-derived specimens in this compound toxicity studies?
Secure informed consent specifying secondary use of specimens for drug discovery. Anonymize data to protect participant privacy, and obtain IRB approval for sharing de-identified datasets. Include risk assessments for unintended biomarker discovery in consent forms .
Tables
Q. Table 1: Key Analytical Parameters for this compound Characterization
| Parameter | Method | Acceptable Criteria | Reference Standard |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% peak area | USP Reference Standard |
| Molecular Weight | HRMS | ±2 ppm deviation | Calibrant: Sodium formate |
| Solubility | Shake-flask method | LogP ≤3.5 in PBS (pH 7.4) | OECD Guideline 105 |
Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
